molecular formula C14H18N4O4 B12933626 ((3aR,4R,6S,6aS)-6-(4-Aminopyrrolo[2,1-f][1,2,4]triazin-7-yl)-2,2-dimethyltetrahydrofuro[3,4-d][1,3]dioxol-4-yl)methanol

((3aR,4R,6S,6aS)-6-(4-Aminopyrrolo[2,1-f][1,2,4]triazin-7-yl)-2,2-dimethyltetrahydrofuro[3,4-d][1,3]dioxol-4-yl)methanol

Cat. No.: B12933626
M. Wt: 306.32 g/mol
InChI Key: JNRHMYSQMALVOX-KXNHARMFSA-N
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Description

((3aR,4R,6S,6aS)-6-(4-Aminopyrrolo[2,1-f][1,2,4]triazin-7-yl)-2,2-dimethyltetrahydrofuro[3,4-d][1,3]dioxol-4-yl)methanol is a complex organic compound with a unique structure that includes a tetrahydrofuro[3,4-d][1,3]dioxol ring system and an aminopyrrolo[2,1-f][1,2,4]triazin moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ((3aR,4R,6S,6aS)-6-(4-Aminopyrrolo[2,1-f][1,2,4]triazin-7-yl)-2,2-dimethyltetrahydrofuro[3,4-d][1,3]dioxol-4-yl)methanol typically involves multiple steps. The key steps include the formation of the tetrahydrofuro[3,4-d][1,3]dioxol ring system and the introduction of the aminopyrrolo[2,1-f][1,2,4]triazin moiety. Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for the successful synthesis of this compound.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.

Chemical Reactions Analysis

Types of Reactions

((3aR,4R,6S,6aS)-6-(4-Aminopyrrolo[2,1-f][1,2,4]triazin-7-yl)-2,2-dimethyltetrahydrofuro[3,4-d][1,3]dioxol-4-yl)methanol can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be performed to modify the functional groups within the compound.

    Substitution: The compound can undergo substitution reactions, where specific atoms or groups are replaced by others.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various catalysts. Reaction conditions such as temperature, pressure, and solvent choice are critical for achieving the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield hydroxylated or ketone derivatives, while substitution reactions may introduce new functional groups.

Scientific Research Applications

Chemistry

In chemistry, ((3aR,4R,6S,6aS)-6-(4-Aminopyrrolo[2,1-f][1,2,4]triazin-7-yl)-2,2-dimethyltetrahydrofuro[3,4-d][1,3]dioxol-4-yl)methanol is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactivity and the development of novel synthetic methodologies.

Biology

In biological research, this compound may be used as a probe to study specific biochemical pathways or as a potential therapeutic agent

Medicine

In medicine, this compound may have potential as a drug candidate for the treatment of various diseases. Its unique structure and reactivity could lead to the development of new therapeutic agents with improved efficacy and safety profiles.

Industry

In industry, this compound can be used in the development of new materials with specific properties. Its unique chemical structure allows for the design of materials with tailored functionalities, such as improved mechanical strength or enhanced chemical resistance.

Mechanism of Action

The mechanism of action of ((3aR,4R,6S,6aS)-6-(4-Aminopyrrolo[2,1-f][1,2,4]triazin-7-yl)-2,2-dimethyltetrahydrofuro[3,4-d][1,3]dioxol-4-yl)methanol involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in key biochemical pathways. The compound’s unique structure allows it to bind to these targets with high specificity, modulating their activity and leading to the desired biological effects.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to ((3aR,4R,6S,6aS)-6-(4-Aminopyrrolo[2,1-f][1,2,4]triazin-7-yl)-2,2-dimethyltetrahydrofuro[3,4-d][1,3]dioxol-4-yl)methanol include other aminopyrrolo[2,1-f][1,2,4]triazin derivatives and tetrahydrofuro[3,4-d][1,3]dioxol analogs. These compounds share structural similarities and may exhibit similar chemical reactivity and biological activity.

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups and ring systems. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and development in various fields.

Properties

Molecular Formula

C14H18N4O4

Molecular Weight

306.32 g/mol

IUPAC Name

[(3aS,4S,6R,6aR)-4-(4-aminopyrrolo[2,1-f][1,2,4]triazin-7-yl)-2,2-dimethyl-3a,4,6,6a-tetrahydrofuro[3,4-d][1,3]dioxol-6-yl]methanol

InChI

InChI=1S/C14H18N4O4/c1-14(2)21-11-9(5-19)20-10(12(11)22-14)7-3-4-8-13(15)16-6-17-18(7)8/h3-4,6,9-12,19H,5H2,1-2H3,(H2,15,16,17)/t9-,10+,11-,12+/m1/s1

InChI Key

JNRHMYSQMALVOX-KXNHARMFSA-N

Isomeric SMILES

CC1(O[C@@H]2[C@H](O[C@H]([C@@H]2O1)C3=CC=C4N3N=CN=C4N)CO)C

Canonical SMILES

CC1(OC2C(OC(C2O1)C3=CC=C4N3N=CN=C4N)CO)C

Origin of Product

United States

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